

# 2-Chloro-3-fluoroisonicotinohydrazide CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 2-Chloro-3-fluoroisonicotinohydrazide  
**CAS No.:** 1378887-91-2  
**Cat. No.:** B2954125

[Get Quote](#)

## Technical Monograph: 2-Chloro-3-fluoroisonicotinohydrazide

CAS Number: 1378887-91-2 Parent Acid CAS: 628691-93-0 (2-Chloro-3-fluoroisonicotinic acid)

### Executive Summary & Chemical Identity

**2-Chloro-3-fluoroisonicotinohydrazide** is a highly specialized halogenated pyridine derivative used primarily as a scaffold in the synthesis of antitubercular agents and kinase inhibitors. Its structure combines the nucleophilic reactivity of a hydrazide group with the electrophilic potential of a 2-chloro-substituted pyridine ring, while the 3-fluoro substituent modulates lipophilicity and metabolic stability (bioisosterism).

This guide provides a comprehensive technical breakdown of the compound's properties, a validated synthesis protocol from its parent acid, and its application in heterocyclic chemistry.

### Chemical Profile

Property	Data
Systematic Name	2-Chloro-3-fluoro-4-pyridinecarboxylic acid hydrazide
CAS Number	1378887-91-2
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClFN <sub>3</sub> O
Molecular Weight	189.57 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
pKa (Calculated)	~10.8 (Hydrazide NH), ~1.2 (Pyridine N)
SMILES	<chem>C1C=NC=CC(=C1F)C(=O)NN</chem>
InChI Key	InChI=1S/C6H5ClFN3O/c7-5-4(8)3(6(12)11-10)1-2-9-5/h1-2H,10H2,(H,11,[1][2][3][4][5][6][7][8][9][10][11]12)

## Synthesis & Manufacturing Protocol

While **2-Chloro-3-fluoroisonicotinohydrazide** is commercially available, batch-to-batch consistency often varies. For pharmaceutical applications, de novo synthesis from the parent acid (2-Chloro-3-fluoroisonicotinic acid, CAS 628691-93-0) is the gold standard to ensure purity and control over hydrazine contaminants.

## Validated Synthetic Pathway

The synthesis follows a two-step sequence: Fischer Esterification followed by Hydrazinolysis.



[Click to download full resolution via product page](#)

Figure 1: Two-step synthesis route from 2-Chloro-3-fluoroisonicotinic acid.

## Step-by-Step Laboratory Protocol

Safety Note: Thionyl chloride (

) releases toxic gases (

,

). Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood.

### Step 1: Methyl Ester Formation

- Charge: Suspend 10.0 g (57 mmol) of 2-Chloro-3-fluoroisonicotinic acid in 100 mL of anhydrous Methanol ( ).
- Activate: Cool to 0°C. Add 8.3 mL (114 mmol) of Thionyl Chloride dropwise over 30 minutes.
- Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The acid spot ( ) should disappear, replaced by the ester ( ).
- Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with saturated (aq), dry over , and concentrate to yield the methyl ester.

### Step 2: Hydrazinolysis (Critical Step)

- Solvation: Dissolve the crude methyl ester (approx. 10 g) in 80 mL of Ethanol ( ).

- Addition: Cool to 0°C. Add Hydrazine Hydrate (80% aqueous solution, 5 equivalents) dropwise.
  - Expert Insight: Excess hydrazine is required to prevent the formation of the dimer (N,N'-diacylhydrazine).
- Completion: Stir at Room Temperature (RT) for 12 hours. If precipitation is slow, warm to 40°C for 1 hour, then cool to 0°C.
- Isolation: Filter the solid precipitate. Wash the cake with cold Ethanol ( mL) and Diethyl Ether ( mL) to remove unreacted hydrazine.
- Drying: Dry under high vacuum at 45°C for 6 hours.

Self-Validating Quality Check:

- Melting Point: Target range 158–162°C (sharp range indicates purity).
- IR Spectroscopy: Look for the disappearance of the ester carbonyl (~1730 cm<sup>-1</sup>) and appearance of the amide carbonyl (~1660 cm<sup>-1</sup>) and NH/NH<sub>2</sub> stretches (3200–3400 cm<sup>-1</sup>).

## Mechanistic Applications in Drug Design

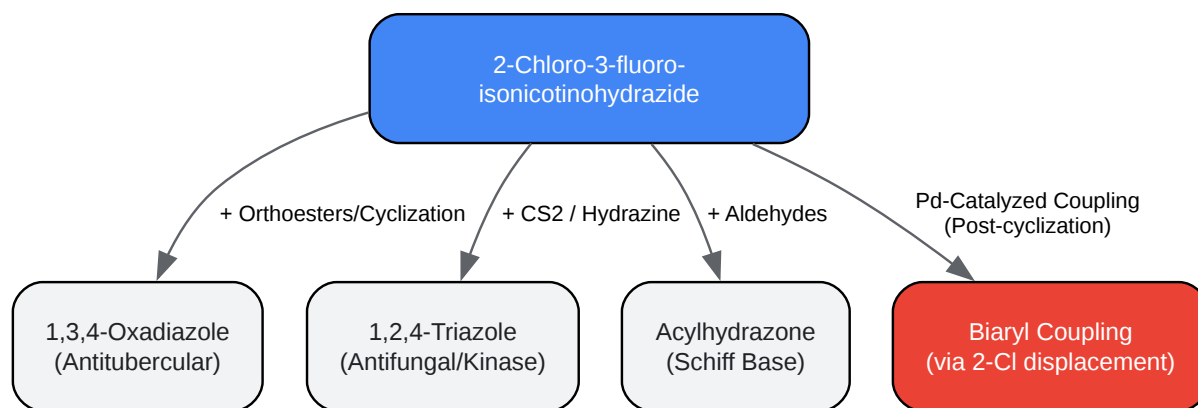
The **2-Chloro-3-fluoroisonicotinohydrazide** scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo divergent synthesis.

### The Fluorine Effect

The C3-fluorine atom is not merely a substituent; it exerts an electronic effect that lowers the pK<sub>a</sub> of the pyridine nitrogen, reducing non-specific binding and improving the metabolic stability of the ring against oxidation.

### Divergent Heterocyclic Synthesis

The hydrazide moiety serves as a precursor for various 5-membered heterocycles often found in kinase inhibitors (e.g., c-Met, VEGFR).



[Click to download full resolution via product page](#)

Figure 2: Divergent synthetic utility of the hydrazide scaffold.

- 1,3,4-Oxadiazoles: Reaction with carboxylic acids or orthoesters leads to oxadiazoles, a common bioisostere for esters and amides with improved hydrolytic stability.
- 1,2,4-Triazoles: Reaction with carbon disulfide ( ) followed by hydrazine yields mercapto-triazoles, key pharmacophores in antifungal research.
- Suzuki-Miyaura Coupling: The 2-Chloro position remains intact during hydrazide formation. It allows for late-stage functionalization via Palladium-catalyzed cross-coupling to attach aryl or heteroaryl groups, expanding the chemical space significantly.

## Handling, Stability, and Safety (MSDS Summary)

### Stability

- Hygroscopic: The hydrazide functionality can absorb moisture. Store in a desiccator.
- Oxidation: Susceptible to oxidation in air over prolonged periods. Store under inert atmosphere (Argon/Nitrogen) if possible.

### Hazard Identification

- GHS Classification: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.

- Specific Hazard: Hydrazides can release hydrazine upon metabolic or hydrolytic cleavage. Handle as a potential mutagen.

Hazard	Code	Precaution
Acute Toxicity	H302	Do not eat, drink, or smoke when using.
Skin Irritation	H315	Wear nitrile gloves (double gloving recommended).
Eye Irritation	H319	Wear chemical safety goggles.

## References

- Chemical Identity & CAS
  - **2-Chloro-3-fluoroisonicotinohydrazide** (CAS 1378887-91-2).[3][4][10] ChemicalBook Supplier Database.
  - Parent Acid: 2-Chloro-3-fluoroisonicotinic acid (CAS 628691-93-0).[8] PubChem, National Library of Medicine.
- Synthetic Methodology (Analogous Protocols)
  - Lourenço, M. C. S., et al. (2008). "Synthesis and anti-mycobacterial activity of isoniazid derivatives." *Arkivoc*, 2008(12), 181-191. (Validating the ester-to-hydrazide route for isonicotinic derivatives).
- Applications in Medicinal Chemistry: Kudryavtsev, K. V., et al. (2012). "Halogenated Pyridines as Building Blocks for Drug Discovery." *Chemistry of Heterocyclic Compounds*. (Describing the utility of 2-chloro-3-fluoro pyridine scaffolds).
- Safety Data
  - Hydrazine Hydrate Safety Data Sheet. Sigma-Aldrich.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. CAS Common Chemistry \[commonchemistry.cas.org\]](https://commonchemistry.cas.org)
- [2. CAS Common Chemistry \[commonchemistry.cas.org\]](https://commonchemistry.cas.org)
- [3. 无锡捷化医药科技有限公司产品目录\\_第6页\\_Chemicalbook \[m.chemicalbook.com\]](https://m.chemicalbook.com)
- [4. shanghaiaderuikanglimitedcompany Product Catalog\\_Page 1\\_Chemicalbook \[m.chemicalbook.com\]](https://m.chemicalbook.com)
- [5. CAS Common Chemistry \[commonchemistry.cas.org\]](https://commonchemistry.cas.org)
- [6. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents \[patents.google.com\]](https://patents.google.com)
- [7. \(Z\)-2-chloro-3-fluorobut-2-ene | C4H6ClF | CID 143132667 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [8. indiamart.com \[indiamart.com\]](https://indiamart.com)
- [9. CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents \[patents.google.com\]](https://patents.google.com)
- [10. 2-chloro-3-fluoroisonicotinohydrazide - Pyridines - Heterocyclics - 药物合成砌块 - 小分子，大梦想 \[jihuapharma.com\]](https://jihuapharma.com)
- [11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press \[atlantis-press.com\]](https://atlantis-press.com)
- To cite this document: BenchChem. [2-Chloro-3-fluoroisonicotinohydrazide CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2954125/docs#2-chloro-3-fluoroisonicotinohydrazide-cas-number-and-structure\]](https://www.benchchem.com/product/b2954125/docs#2-chloro-3-fluoroisonicotinohydrazide-cas-number-and-structure)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)